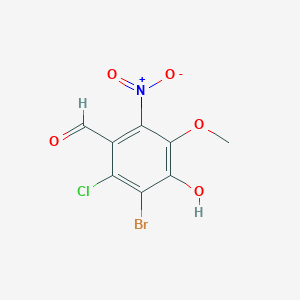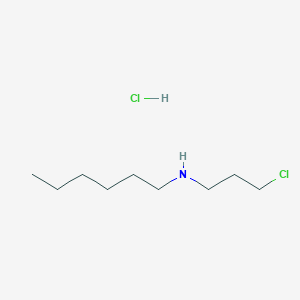![molecular formula C27H26N4O2 B14388238 N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea CAS No. 87653-37-0](/img/structure/B14388238.png)
N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea is a chemical compound that belongs to the class of pyridazinone derivatives
Preparation Methods
The synthesis of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with butyl and diphenylurea groups under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.
Mechanism of Action
The mechanism of action of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea can be compared with other pyridazinone derivatives, such as:
Pyridazine: A similar compound with a pyridazine ring structure, known for its antimicrobial and anticancer activities.
Pyridazinone: Another derivative with a pyridazinone ring, used in the development of pharmaceuticals and agrochemicals.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring, studied for its potential therapeutic applications.
The uniqueness of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea lies in its specific chemical structure, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
87653-37-0 |
|---|---|
Molecular Formula |
C27H26N4O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]-1,1-diphenylurea |
InChI |
InChI=1S/C27H26N4O2/c32-26-19-18-25(22-12-4-1-5-13-22)29-30(26)21-11-10-20-28-27(33)31(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-19H,10-11,20-21H2,(H,28,33) |
InChI Key |
DOUMXIJGXXVJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


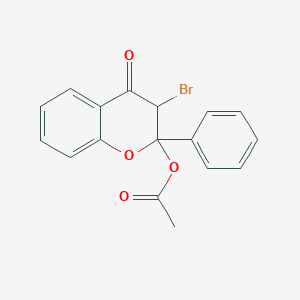
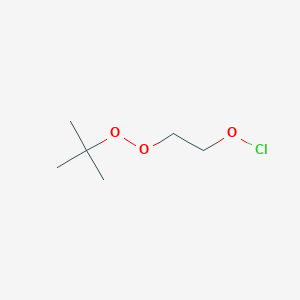
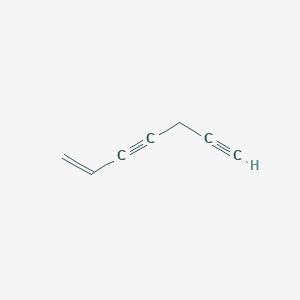
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)
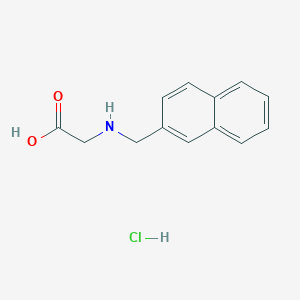

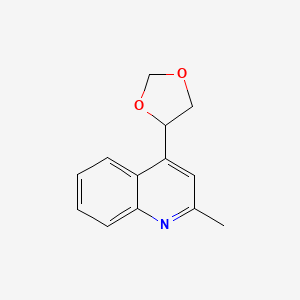
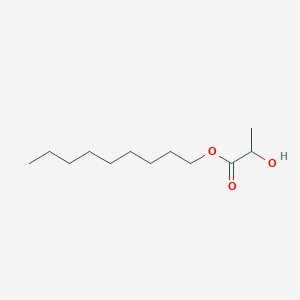
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
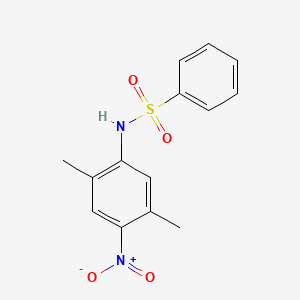
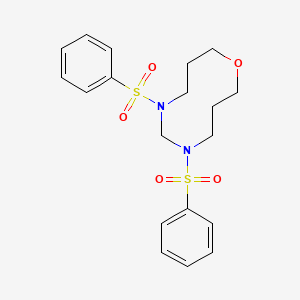
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
